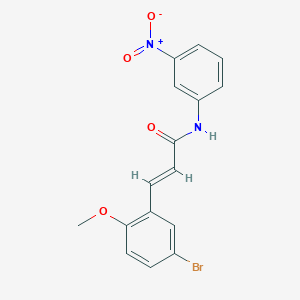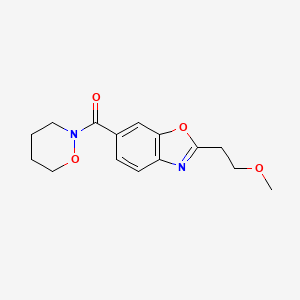![molecular formula C13H11ClN2O3S B5113678 methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as Cangrelor, is a potent and reversible P2Y12 receptor antagonist. It is a synthetic molecule that is used in scientific research to study platelet aggregation and thrombosis.
Wirkmechanismus
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate works by binding to the P2Y12 receptor on platelets, which inhibits the activation of platelets and prevents the formation of blood clots. It is a reversible antagonist, which means that its effects are temporary and can be reversed by removing the drug from the system.
Biochemical and Physiological Effects:
methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several biochemical and physiological effects on the body. It inhibits the activation of platelets, which prevents the formation of blood clots. This can be beneficial in preventing cardiovascular disease and stroke. However, methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can also increase the risk of bleeding, which can be a limitation in its use.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages and limitations for lab experiments. Its potency and reversibility make it a useful tool for studying platelet aggregation and thrombosis. However, its effects on bleeding can be a limitation in some experiments. Additionally, the cost of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate can be a limiting factor for some research labs.
Zukünftige Richtungen
There are several future directions for the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in scientific research. One potential direction is the development of new antiplatelet therapies that are based on the mechanism of action of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. Another potential direction is the use of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate in combination with other drugs to improve its effectiveness and reduce its side effects. Additionally, further research is needed to better understand the long-term effects of methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate on the body and to identify any potential risks associated with its use.
Synthesemethoden
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate in the presence of triethylamine to form methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is used in scientific research to study platelet aggregation and thrombosis. It is a potent and reversible P2Y12 receptor antagonist that inhibits the activation of platelets and prevents the formation of blood clots. methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is also used to study the effects of antiplatelet therapy on cardiovascular disease and stroke.
Eigenschaften
IUPAC Name |
methyl 3-[(2-chlorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQKAGNASIRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-{[(2-chlorophenyl)carbamoyl]amino}thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)

![2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5113624.png)
![2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5113633.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine](/img/structure/B5113648.png)
![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5113656.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5113691.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)